molecular formula C14H19N3O3S2 B2744104 N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide CAS No. 642977-22-8

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B2744104
CAS No.: 642977-22-8
M. Wt: 341.44
InChI Key: JULGDQCQOZORRV-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical studies.

Preparation Methods

Chemical Reactions Analysis

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which can be further analyzed for their biochemical properties.

Scientific Research Applications

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide involves its ability to inhibit certain enzymes, particularly carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a fundamental reaction in various physiological processes . By inhibiting these enzymes, the compound can affect processes related to pH buffering, metabolism, and signaling.

Comparison with Similar Compounds

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in medicine.

    Methazolamide: Another carbonic anhydrase inhibitor with similar applications.

    Dorzolamide: Used in the treatment of glaucoma due to its inhibitory effects on carbonic anhydrase.

What sets this compound apart is its structural diversity and the ability to inhibit a broader range of carbonic anhydrases, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULGDQCQOZORRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790760
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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